2-[(2-Chloro-4-nitrophenyl)thio]pyridine
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Description
“2-[(2-Chloro-4-nitrophenyl)thio]pyridine” is a chemical compound with the IUPAC name 2-[(2-chloro-4-nitrophenyl)sulfanyl]pyridine . It has a molecular weight of 266.71 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloro-4-nitrophenyl)thio]pyridine” contains a total of 25 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 sulfide, and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.71 . It is stored at a temperature between 28°C .Scientific Research Applications
Chemical Synthesis
“2-[(2-Chloro-4-nitrophenyl)thio]pyridine” is used as an intermediate in the chemical synthesis of various products . It is used in the production of a wide range of chemicals, including pesticides, dyes, and pharmaceuticals .
Biochemical Research
This compound has been used in biochemical research, particularly in the study of human alpha-amylases . It has been used in the synthesis of subtractively modified 2-chloro-4-nitrophenyl β-maltopentaosides, which are used in the differential assay of human alpha-amylases .
Enzymatic Reactions
“2-[(2-Chloro-4-nitrophenyl)thio]pyridine” has been used in enzymatic reactions. It has been used in the synthesis of novel maltopentaosides by chemical and enzymatic reactions .
Diagnostic Applications
This compound has been used in the development of diagnostic assays. For example, it has been used in the development of a new method for the differential assay of two human alpha-amylases .
Environmental Research
“2-[(2-Chloro-4-nitrophenyl)thio]pyridine” is a chlorinated nitrophenol, a class of compounds that have been widely studied in environmental research due to their use in various industrial applications and their potential environmental impact .
properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-9-7-8(14(15)16)4-5-10(9)17-11-3-1-2-6-13-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWLZLIGWLAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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